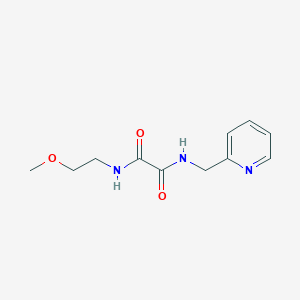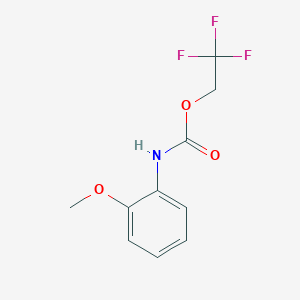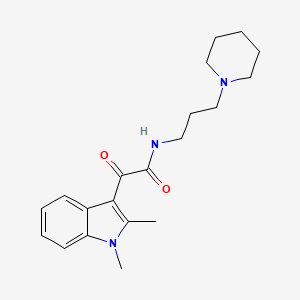
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPI-3290 and belongs to the class of indole-2-carboxamide derivatives. DPI-3290 has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
A range of scientific studies have focused on the synthesis and characterization of compounds related to 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide. For example, Naik et al. (2013) explored the synthesis of novel Mannich bases, which are closely related structurally, and investigated their electrochemical properties. Similarly, Mokhtari and Pourabdollah (2013) synthesized and characterized antimicrobial nano-materials derived from similar compounds, highlighting their potential biological applications (Naik et al., 2013) (Mokhtari & Pourabdollah, 2013).
Biological Evaluation
Studies like the one conducted by Król et al. (2022) have synthesized chiral 3-(piperidin-3-yl)-1H-indole derivatives, which are structurally related to the compound , and conducted systematic studies to determine their molecular structure (Król et al., 2022).
Antimicrobial and Antifungal Activities
Research by Bardiot et al. (2015) on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which share a similar scaffold, demonstrated broad-spectrum antifungal activities, offering insights into potential therapeutic applications of similar compounds (Bardiot et al., 2015).
Potential in Drug Development
Compounds with structural similarities to this compound have been investigated for their potential in drug development. For instance, research by Almutairi et al. (2020) on the antiestrogenic activity of certain nonsteroidal compounds indicates the potential medical applications of structurally related compounds (Almutairi et al., 2020).
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-18(16-9-4-5-10-17(16)22(15)2)19(24)20(25)21-11-8-14-23-12-6-3-7-13-23/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFGMMRZHUXEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
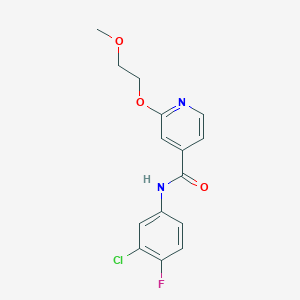
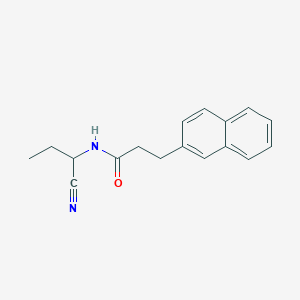
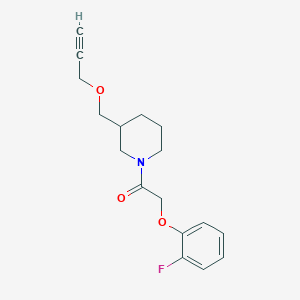

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
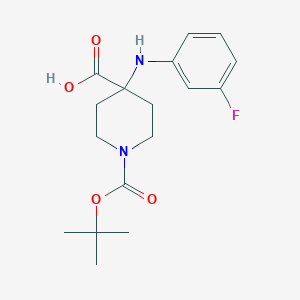
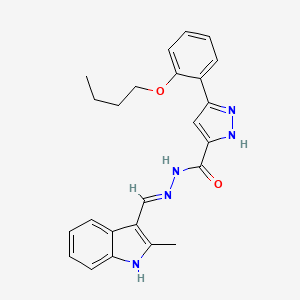
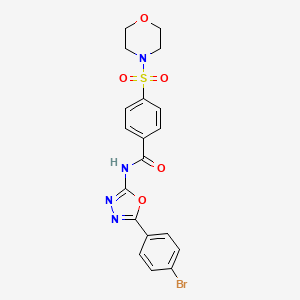
![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)
![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)
